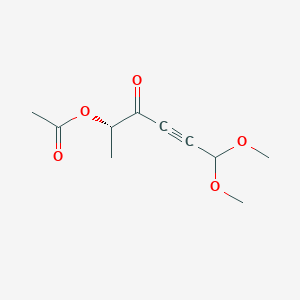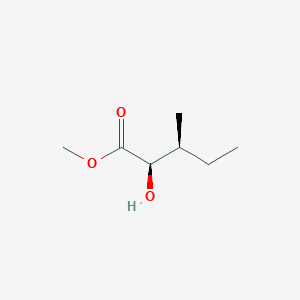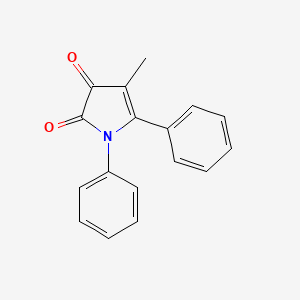
N'',N'''-Propane-1,3-diylbis(N-cyanoguanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is a chemical compound with a unique structure that includes two cyanoguanidine groups connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) typically involves the reaction of propane-1,3-diamine with cyanoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) may involve a continuous flow process to ensure high yield and purity. The reactants are continuously fed into a reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanoguanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyanoguanidine compounds.
Scientific Research Applications
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) involves its interaction with specific molecular targets. The cyanoguanidine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’‘-Propane-1,3-diylbis[N’-octadecylurea]
- N,N’-Propane-1,3-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
N’‘,N’‘’-Propane-1,3-diylbis(N-cyanoguanidine) is unique due to its specific structure and the presence of cyanoguanidine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
56307-12-1 |
|---|---|
Molecular Formula |
C7H12N8 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[3-[[amino-(cyanoamino)methylidene]amino]propyl]-1-cyanoguanidine |
InChI |
InChI=1S/C7H12N8/c8-4-14-6(10)12-2-1-3-13-7(11)15-5-9/h1-3H2,(H3,10,12,14)(H3,11,13,15) |
InChI Key |
OXQQUUBVLXHVCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)NC#N)CN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)

![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)





![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)

